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Compound of Interest

Compound Name: GNE-495

Cat. No.: B15607992 Get Quote

For researchers in drug discovery and development, the selection of potent and selective tool

compounds is critical for validating novel therapeutic targets. Mitogen-activated protein kinase

kinase kinase kinase 4 (MAP4K4) has emerged as a significant target in a variety of diseases,

including metabolic disorders, cardiovascular diseases, and cancer. This guide provides a

detailed, data-driven comparison of two widely used MAP4K4 inhibitors: GNE-495 and PF-

06260933.

Performance and Physicochemical Properties
Both GNE-495 and PF-06260933 are potent and highly selective inhibitors of MAP4K4.

Notably, both compounds exhibit the same in vitro half-maximal inhibitory concentration (IC50)

against the MAP4K4 kinase.[1][2][3][4][5][6][7] The key differences lie in their cellular potency

and their reported applications in various disease models.
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Property GNE-495 PF-06260933

Biochemical IC50 (MAP4K4) 3.7 nM[1][2][3][7] 3.7 nM[1][4][5][6][8][9]

Cellular IC50 Not explicitly reported 160 nM[6][8][9]

Molecular Formula C22H20FN5O2[10] C16H13ClN4[5]

Molecular Weight 405.43 g/mol [10] 296.75 g/mol [4]

Primary Reported In Vivo Use Retinal Angiogenesis[10][11]
Diabetes, Atherosclerosis,

Vascular Inflammation[5][8][12]

Oral Bioavailability (F) 37-47% (in mice)[2][3]
Orally active, suitable for in

vivo models[4][8]

Experimental Data and Applications
GNE-495: A Tool for Angiogenesis Research
GNE-495 was developed through a structure-based design approach to create a potent and

selective MAP4K4 inhibitor with good pharmacokinetic properties.[11] It has been effectively

utilized in in vivo models of retinal angiogenesis, where its administration recapitulated the

phenotype observed in MAP4K4 knockout mice, demonstrating its on-target effects.[11] GNE-
495 also shows inhibitory activity against the related kinases MINK and TNIK.[11]

PF-06260933: An Agent for Metabolic and Inflammatory
Disease Models
PF-06260933 is another highly selective, orally active MAP4K4 inhibitor.[8] It has been

extensively used to probe the function of MAP4K4 in metabolic and inflammatory contexts. For

instance, treatment with PF-06260933 has been shown to prevent TNF-α-mediated endothelial

permeability and reduce blood glucose levels in mouse models.[6][8] Furthermore, it has

demonstrated efficacy in ameliorating plaque development in models of atherosclerosis.[8]

Experimental Protocols
Biochemical Kinase Assay (General Protocol)
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A common method to determine the biochemical potency of kinase inhibitors is a Fluorescence

Resonance Energy Transfer (FRET)-based assay.

Reagents: Recombinant human MAP4K4 catalytic domain, a suitable substrate peptide (e.g.,

a peptide derived from TRAF2), ATP, and FRET donor and acceptor fluorophores.

Procedure:

The inhibitor (GNE-495 or PF-06260933) at varying concentrations is incubated with the

MAP4K4 enzyme.

The kinase reaction is initiated by the addition of ATP and the substrate peptide.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The amount of phosphorylated substrate is quantified by measuring the FRET signal,

which is proportional to the kinase activity.

IC50 values are calculated by fitting the dose-response data to a suitable equation.[13]

Cellular Assay for MAP4K4 Inhibition (PF-06260933)
This assay is designed to measure the ability of a compound to inhibit MAP4K4-mediated

signaling within a cellular context.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a relevant cell type.[8]

Procedure:

HUVECs are cultured in appropriate media.

Cells are treated with varying concentrations of the inhibitor (e.g., PF-06260933).

MAP4K4 signaling is stimulated, for example, by treating the cells with TNF-α.[8]

The phosphorylation of a downstream target of MAP4K4 is measured using techniques

such as Western blotting or an ELISA-based assay.
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The cellular IC50 is determined by quantifying the reduction in the phosphorylation signal

as a function of inhibitor concentration.[9]

In Vivo Retinal Angiogenesis Model (GNE-495)
This model assesses the effect of MAP4K4 inhibition on blood vessel development in the eye.

Animal Model: Neonatal mice are used as their retinal vasculature is still developing.[11]

Procedure:

GNE-495 is administered to neonatal mice, typically via intraperitoneal (IP) injection, at

specified doses (e.g., 25 and 50 mg/kg).[2][11]

The treatment is continued for a defined period (e.g., daily from postnatal day 1 to 6).[11]

At the end of the study, the mice are euthanized, and their retinas are dissected.

The retinal vasculature is stained (e.g., with isolectin-B4) and imaged.[11]

The extent of vascular outgrowth and any morphological abnormalities are quantified to

assess the effect of the inhibitor.[11]

In Vivo Atherosclerosis Model (PF-06260933)
This model evaluates the impact of MAP4K4 inhibition on the development of atherosclerotic

plaques.

Animal Model: Apolipoprotein E-deficient (Apoe-/-) or LDL receptor-deficient (Ldlr-/-) mice fed

a high-fat diet are commonly used models.[8]

Procedure:

Mice are placed on a high-fat diet to induce atherosclerosis.

PF-06260933 is administered orally at a specified dose (e.g., 10 mg/kg) for a prolonged

period (e.g., 6-10 weeks).[8]
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At the conclusion of the study, the animals are euthanized, and the extent of

atherosclerotic plaque formation in the aorta is quantified.

Plasma glucose and lipid levels can also be measured to assess the metabolic effects of

the inhibitor.[8]

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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